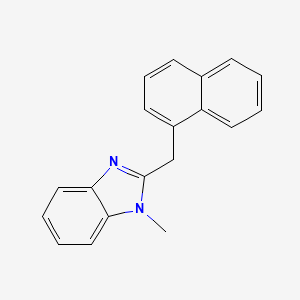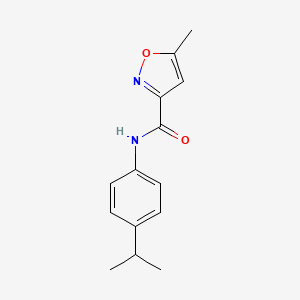![molecular formula C14H17N5O B5847457 4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5847457.png)
4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine, commonly known as MRS1477, is a novel small molecule that has been developed as a selective and potent antagonist of the P2Y14 receptor. This receptor is involved in various physiological and pathological processes, including inflammation, immune response, and cancer.
Applications De Recherche Scientifique
MRS1477 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, MRS1477 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer cells. In inflammation, MRS1477 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and inhibit the migration of immune cells to the site of inflammation. In autoimmune disorders, MRS1477 has been shown to suppress the activation and proliferation of autoreactive T cells and reduce the severity of the disease.
Mécanisme D'action
MRS1477 exerts its pharmacological effects by selectively blocking the P2Y14 receptor, which is a G protein-coupled receptor that is widely expressed in immune cells, cancer cells, and other tissues. The blockade of this receptor leads to the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
MRS1477 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, migration, and invasion, the reduction of pro-inflammatory cytokine production, and the suppression of autoreactive T cell activation and proliferation. In addition, MRS1477 has been shown to have a good safety profile and low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
MRS1477 has several advantages for lab experiments, including its high potency and selectivity for the P2Y14 receptor, its good solubility in water, and its low toxicity and good safety profile. However, there are also some limitations to its use, including its relatively high cost, the need for specialized equipment and expertise for its synthesis and characterization, and the lack of standardized protocols for its use in different experimental settings.
Orientations Futures
There are several future directions for the research on MRS1477, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of its downstream targets and signaling pathways, and the evaluation of its therapeutic potential in various disease models. In addition, the use of MRS1477 in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Overall, the continued research on MRS1477 and its related compounds may lead to the development of novel and effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of MRS1477 involves the reaction of 4-(1H-tetrazol-1-yl)benzoic acid with 4-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction yields MRS1477 as a white solid with a purity of > 98% and a melting point of 196-198°C.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-6-8-18(9-7-11)14(20)12-2-4-13(5-3-12)19-10-15-16-17-19/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEVBGYONZGAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B5847386.png)
![cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5847389.png)

![N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide](/img/structure/B5847400.png)


![2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid](/img/structure/B5847416.png)
![7-nitro-1,3-benzodioxole-5-carbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5847422.png)
![3-[4-(2-furoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5847430.png)



![1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)
